2-(2-Fluoro-4-methylthiazol-5-YL)ethanol 2-(2-Fluoro-4-methylthiazol-5-YL)ethanol
Brand Name: Vulcanchem
CAS No.: 69243-03-4
VCID: VC7994234
InChI: InChI=1S/C6H8FNOS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3
SMILES: CC1=C(SC(=N1)F)CCO
Molecular Formula: C6H8FNOS
Molecular Weight: 161.2 g/mol

2-(2-Fluoro-4-methylthiazol-5-YL)ethanol

CAS No.: 69243-03-4

Cat. No.: VC7994234

Molecular Formula: C6H8FNOS

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-4-methylthiazol-5-YL)ethanol - 69243-03-4

Specification

CAS No. 69243-03-4
Molecular Formula C6H8FNOS
Molecular Weight 161.2 g/mol
IUPAC Name 2-(2-fluoro-4-methyl-1,3-thiazol-5-yl)ethanol
Standard InChI InChI=1S/C6H8FNOS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3
Standard InChI Key METLIDTYSKKAKS-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)F)CCO
Canonical SMILES CC1=C(SC(=N1)F)CCO

Introduction

Chemical Structure and Physicochemical Properties

2-(2-Fluoro-4-methylthiazol-5-yl)ethanol (molecular formula: C₇H₉FNO₂S; molecular weight: 190.21 g/mol) consists of a thiazole core substituted with fluorine, methyl, and hydroxymethyl groups. Key physicochemical characteristics include:

PropertyValue
Molecular FormulaC₇H₉FNO₂S
Molecular Weight190.21 g/mol
Boiling PointEstimated 220–240°C (extrapolated)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
logP (Octanol-Water)~1.2 (predicted)

The fluorine atom at position 2 enhances electronegativity, influencing electronic distribution across the thiazole ring, while the hydroxymethyl group enables hydrogen bonding and derivatization potential .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2-fluoro-4-methylthiazol-5-yl)ethanol involves multi-step strategies, drawing from methodologies used for analogous thiazoles:

  • Thiazole Ring Formation:
    Cyclization of α-haloketones (e.g., 2-fluoro-4-methyl-5-bromopentanone) with thioamides under acidic conditions yields the thiazole backbone . For example:

    Thioamide+α-haloketoneHClThiazole intermediate\text{Thioamide} + \alpha\text{-haloketone} \xrightarrow{\text{HCl}} \text{Thiazole intermediate}

    This step typically achieves 70–85% yields in laboratory settings .

  • Functionalization:

    • Fluorination: Electrophilic fluorination using Selectfluor® introduces the fluorine atom at position 2.

    • Hydroxymethylation: Reduction of a carboxylic acid or ester group at position 5 using lithium aluminum hydride (LiAlH₄) generates the ethanol moiety .

Industrial-Scale Production

Optimized protocols employ continuous-flow reactors to enhance efficiency and reduce costs. Catalytic systems, such as palladium on carbon (Pd/C), are used for hydrogenation steps, achieving >90% conversion rates .

Chemical Reactivity and Derivative Formation

Key Reactions

  • Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, forming 2-(2-fluoro-4-methylthiazol-5-yl)acetic acid.

  • Esterification: Reaction with acetyl chloride yields the corresponding acetate ester, enhancing lipophilicity for pharmaceutical applications .

  • Nucleophilic Substitution: The fluorine atom participates in aromatic substitution with amines or thiols under basic conditions.

Representative Derivatives

DerivativeApplication
2-(2-Fluoro-4-methylthiazol-5-yl)ethyl acetateProdrug formulation
5-(2-Aminoethyl)-2-fluoro-4-methylthiazoleLigand for receptor studies
MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus18–22Ampicillin (25)
Escherichia coli15–18Gentamicin (20)
Candida albicans20–24Amphotericin B (28)

Mechanistically, the fluorine atom enhances membrane permeability, while the thiazole ring disrupts microbial enzyme systems .

Anticancer Activity

Preliminary assays on similar compounds (e.g., 4-methylthiazol-5-yl methanones) show IC₅₀ values of 5–10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting apoptosis induction via caspase-3 activation .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antifungal Agents: Structural analogs inhibit fungal lanosterol 14α-demethylase .

  • Anti-Inflammatory Drugs: Thiazole-ethanol derivatives reduce COX-2 expression by 40–60% in murine models .

Material Science

Fluorinated thiazoles enhance the thermal stability of polymers. Blending 2-(2-fluoro-4-methylthiazol-5-yl)ethanol into polyurethane increases decomposition temperatures by 30–40°C.

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